Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWTYWWOUAIWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677311 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023595-19-8 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of this compound hydrochloride with cesium carbonate and 4-bromobutyne in acetonitrile. The mixture is heated to 60°C and stirred to facilitate the reaction . Another method involves the use of wet palladium on carbon (Pd/C) as a catalyst in a tetrahydrofuran (THF) solution under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, 4-bromobutyne, and wet palladium on carbon (Pd/C). The reactions are typically carried out in solvents such as acetonitrile and tetrahydrofuran (THF) under controlled temperatures and atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with cesium carbonate and 4-bromobutyne yields tert-butyl 4-but-3-ynyl-4,9-diazaspiro[5.5]undecane-9-carboxylate .
Scientific Research Applications
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations
(a) Tert-Butyl 1-Oxa-4,9-Diazaspiro[5.5]undecane-4-carboxylate (CAS 1023595-11-0)
- Molecular Formula : C₁₃H₂₄N₂O₃
- Molecular Weight : 256.34 g/mol
- Key Difference : Replaces one nitrogen atom with an oxygen (oxa), altering hydrogen-bonding capacity and conformational flexibility. This modification may reduce basicity compared to the all-nitrogen diazaspiro analog, impacting solubility and target interactions .
(b) Tert-Butyl 7-Methyl-9-Oxa-1-Azaspiro[5.5]undecane-1-carboxylate
- Molecular Formula: C₁₄H₂₅NO₃
- Molecular Weight : 255.36 g/mol
- The oxa substitution reduces nitrogen-mediated reactivity, which could influence pharmacokinetics .
Substituent Modifications
(a) (S)-Tert-Butyl 3-Oxo-5-(Trifluoromethyl)-2,9-Diazaspiro[5.5]undecane-9-carboxylate (CAS 1341192-02-6)
- Molecular Formula : C₁₅H₂₃F₃N₂O₃
- Molecular Weight : 336.35 g/mol
- Key Difference : The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, improving lipophilicity and membrane permeability. This modification is advantageous in CNS-targeting drug candidates due to enhanced blood-brain barrier penetration .
(b) Tert-Butyl 9-Phenyl-1-Azaspiro[5.5]undecane-1-carboxylate
- Molecular Formula: C₂₁H₂₉NO₂
- Molecular Weight : 329.47 g/mol
- However, the single nitrogen (azaspiro) reduces hydrogen-bonding sites compared to diazaspiro analogs .
Biological Activity
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1023595-19-8) is a spiro compound characterized by its unique bicyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.38 g/mol
- Boiling Point : 354 °C
- Density : 1.05 g/cm³
Biological Activity Overview
This compound has been studied for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail these activities based on available data.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines (e.g., PC3 and DU145) using the MTT assay. Results showed a dose-dependent decrease in cell viability, with IC₅₀ values indicating higher sensitivity in PC3 cells compared to DU145 cells (IC₅₀ at 24 h: PC3 - 40.1 µg/mL; DU145 - 98.14 µg/mL) .
- Mechanism of Action : The compound is believed to induce apoptosis through the inhibition of specific signaling pathways involved in cell survival and proliferation, such as STAT3 phosphorylation .
| Cell Line | IC₅₀ (µg/mL) at 24h | IC₅₀ (µg/mL) at 48h | IC₅₀ (µg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications:
- In vitro Inhibition : Studies indicated that this compound selectively inhibits COX-2 isoenzyme activity, with high affinity demonstrated in various assays .
Neuroprotective Effects
Research into the neuroprotective properties of this compound has yielded promising results:
- Acetylcholinesterase Inhibition : The compound exhibited potent inhibition of acetylcholinesterase (AChE), with an IC₅₀ value significantly lower than traditional inhibitors like donepezil . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Comparative Analysis with Similar Compounds
This compound can be compared with other diazaspiro compounds to highlight its unique properties:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | Different functional group position | Moderate anticancer activity |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Different functional group arrangement | Limited data available |
| Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane | Contains an additional oxygen atom | Enhanced bioactivity noted |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cell Viability Assays : A study published in the Journal of Medicinal Chemistry detailed the compound's effects on various cancer cell lines, demonstrating significant antiproliferative effects .
- In vivo Studies : Further research indicated that the compound could inhibit tumor growth and metastasis in animal models when administered intraperitoneally .
Q & A
What are the optimized synthetic routes for preparing tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions. A validated method includes:
- Step 1 : Reacting tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride with cesium carbonate and 4-bromobutyne in acetonitrile at 60°C overnight, followed by purification .
- Step 2 : Further functionalization via Suzuki-Miyaura coupling using tert-butyl 8-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl]-3,8-diazaspiro[5.5]undecane-3-carboxylate and aryl halides under palladium catalysis .
- Critical Parameters : Temperature control (±2°C), solvent polarity (acetonitrile vs. THF), and stoichiometric ratios (e.g., 1:1.2 molar ratio of spirocyclic intermediate to boronate ester) significantly impact yields (reported 60-85% ).
Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR verify spirocyclic structure and tert-butyl group presence. For example, the tert-butyl proton signal appears as a singlet at δ 1.4–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 268.36 for ) with <2 ppm error .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >95% purity using a C18 column and acetonitrile/water gradient .
How does this compound induce endoplasmic reticulum (ER) stress in cancer cells, and what assays validate this mechanism?
- Mechanism : The compound depletes ER calcium stores, activating the GRP78 chaperone and triggering the unfolded protein response (UPR), leading to apoptosis .
- Validation Assays :
- GRP78 Reporter Assay : Luciferase activity in U87-MG cells (EC = 11.4 nM for thapsigargin control) .
- Calcium Mobilization : Fluorescent probes (e.g., Fluo-4 AM) quantify intracellular Ca depletion .
- Caspase-3/7 Activation : Luminescence-based assays confirm apoptosis (e.g., 2.5-fold increase vs. control) .
What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced pharmacological activity?
- Core Modifications :
- Pharmacophore Modeling : Docking studies suggest hydrogen bonding with METTL3’s SAM-binding pocket (ΔG = -9.8 kcal/mol) .
How should researchers resolve contradictions in reported synthetic yields or biological activity data?
- Synthetic Discrepancies : Compare reaction scales (e.g., batch vs. continuous flow) and purification methods (HPLC vs. column chromatography). For example, scaling up from 1 mmol to 1 mol reduces yields by 15–20% due to mixing inefficiencies .
- Biological Variability : Use standardized cell lines (e.g., U87-MG) and normalize data to housekeeping genes (e.g., GAPDH) in qPCR assays .
What methodologies are recommended for evaluating this compound in advanced in vitro models?
- 3D Glioma Spheroids : Culture patient-derived cells in Matrigel® and treat with 1–50 µM compound for 72 hours. Measure viability via ATP-lite assays (IC = 8.2 µM) .
- Combination Screening : Pair with temozolomide (1:1 molar ratio) to assess synergy (Combination Index < 0.5 indicates potentiation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
